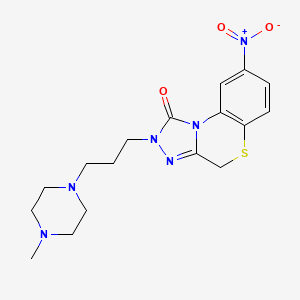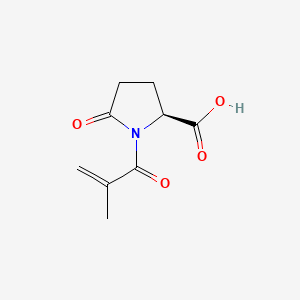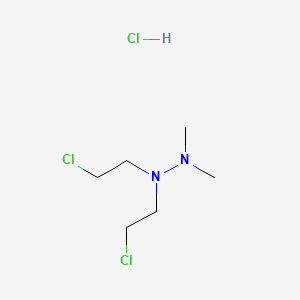
Hydrazine, 1,1-bis(2-chloroethyl)-2,2-dimethyl-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-ビス(2-クロロエチル)-2,2-ジメチルヒドラジン塩酸塩は、分子式がC6H14Cl2N2の化学化合物です。これは、化学、生物学、医学など、さまざまな分野での用途で知られています。この化合物は、そのユニークな化学的特性に貢献するヒドラジンとクロロエチル基の存在を特徴としています。
準備方法
合成経路と反応条件
1,1-ビス(2-クロロエチル)-2,2-ジメチルヒドラジン塩酸塩の合成は、通常、制御された条件下でヒドラジンと2-クロロエチルクロリドを反応させることから始まります。反応は、メタノールやエタノールなどの適切な溶媒の存在下で行われ、目的の生成物が得られるように、温度を注意深く制御する必要があります。
工業生産方法
この化合物の工業生産は、同様の合成経路に従いますが、より大規模に行われます。プロセスには、高収率と高純度を確保するために、工業用グレードの試薬と設備を使用することが含まれます。反応条件は、副生成物を最小限に抑え、生産プロセスの効率を最大化するために最適化されています。
化学反応の分析
反応の種類
1,1-ビス(2-クロロエチル)-2,2-ジメチルヒドラジン塩酸塩は、以下を含むさまざまな種類の化学反応を起こします。
酸化: この化合物は、対応する酸化物を形成するために酸化することができます。
還元: ヒドラジン誘導体を形成するために還元することができます。
置換: 適切な条件下で、クロロエチル基は他の官能基で置換することができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のための求核剤があります。反応は、通常、目的の生成物が形成されるように、制御された温度とpH条件下で行われます。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化により酸化物が生成される場合があり、置換反応によりさまざまな置換されたヒドラジン誘導体が生成される可能性があります。
科学研究における用途
1,1-ビス(2-クロロエチル)-2,2-ジメチルヒドラジン塩酸塩は、いくつかの科学研究の用途を持っています。
化学: 有機合成における試薬として、および他の化学化合物の調製のための前駆体として使用されます。
生物学: この化合物は、細胞プロセスへの影響など、潜在的な生物学的活性について研究されています。
医学: 特定の疾患の治療における潜在的な治療用途、特にその治療用途を探求するための研究が進行中です。
産業: ポリマー、樹脂、およびその他の工業用化学物質の製造に使用されます。
科学的研究の応用
Hydrazine, 1,1-bis(2-chloroethyl)-2,2-dimethyl-, hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other chemical compounds.
Biology: This compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用機序
1,1-ビス(2-クロロエチル)-2,2-ジメチルヒドラジン塩酸塩の作用機序は、細胞内の分子標的との相互作用を含みます。それは、タンパク質やDNAの求核性部位と共有結合を形成し、細胞機能の変化につながります。その作用に関与する経路は複雑であり、特定の生物学的コンテキストに依存します。
類似の化合物との比較
類似の化合物
1,1-ビス(2-クロロエチル)ヒドラジン: この化合物は構造的に似ていますが、ジメチル基がありません。
1,1-ビス(2-クロロエチル)ヒドラジン: 構造は似ていますが、塩酸塩成分がありません。
ユニークさ
1,1-ビス(2-クロロエチル)-2,2-ジメチルヒドラジン塩酸塩は、クロロエチル基とジメチル基の両方が存在するため、その独特の化学的特性と潜在的な用途に貢献しています。さまざまな化学反応を起こす能力と潜在的な生物学的活性により、科学研究における注目すべき化合物となっています。
類似化合物との比較
Similar Compounds
1,1-bis(2-chloroethyl)hydrazine: This compound shares structural similarities but lacks the dimethyl groups.
Hydrazine, 1,1-bis(2-chloroethyl)-: Similar in structure but without the hydrochloride component.
Uniqueness
Hydrazine, 1,1-bis(2-chloroethyl)-2,2-dimethyl-, hydrochloride is unique due to the presence of both chloroethyl and dimethyl groups, which contribute to its distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a compound of interest in scientific research.
特性
CAS番号 |
91725-43-8 |
|---|---|
分子式 |
C6H15Cl3N2 |
分子量 |
221.6 g/mol |
IUPAC名 |
1,1-bis(2-chloroethyl)-2,2-dimethylhydrazine;hydrochloride |
InChI |
InChI=1S/C6H14Cl2N2.ClH/c1-9(2)10(5-3-7)6-4-8;/h3-6H2,1-2H3;1H |
InChIキー |
YXYCTZFZZADBJM-UHFFFAOYSA-N |
正規SMILES |
CN(C)N(CCCl)CCCl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



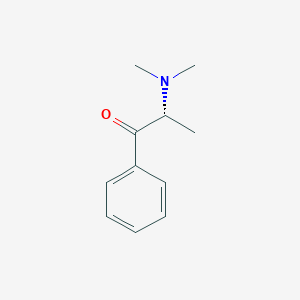
![4-[(4-amino-3-methylphenyl)-(4-imino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]-2-methylaniline;sulfuric acid](/img/structure/B12714551.png)

![2-[2-hydroxyethyl-[3-[(2-methyl-6,13,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,4,6,8,11(16),12,14-octaen-7-yl)amino]propyl]amino]ethanol](/img/structure/B12714563.png)
![(E)-but-2-enedioic acid;8-[2-hydroxy-3-(2-methylpropylamino)propoxy]-4H-1,4-benzothiazin-3-one](/img/structure/B12714578.png)
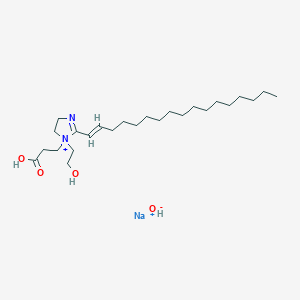
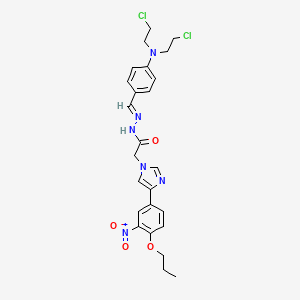
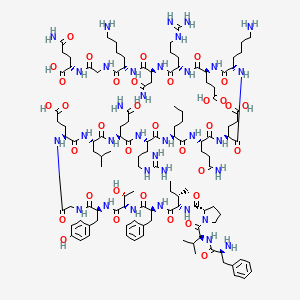
![(1R,6R,11S,13S,14R,21R)-7,19,23-triazahexacyclo[9.9.1.11,13.12,6.07,21.014,19]tricosane](/img/structure/B12714602.png)
